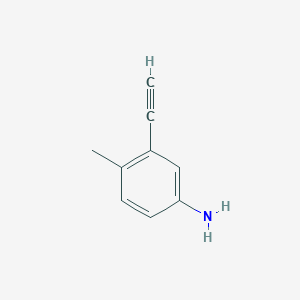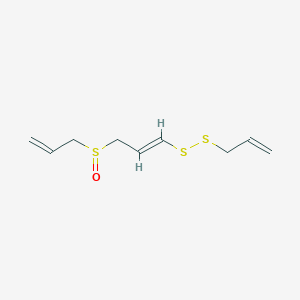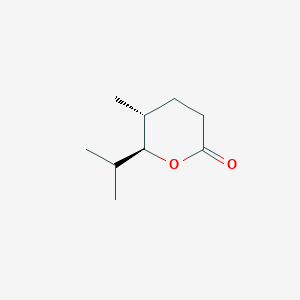![molecular formula C18H18N2O3S B125018 5-[[4-[2-(3-Methyl-2-pyridinyl)ethoxy]phenyl] methyl]-2,4-thiazolidinedione CAS No. 105355-33-7](/img/structure/B125018.png)
5-[[4-[2-(3-Methyl-2-pyridinyl)ethoxy]phenyl] methyl]-2,4-thiazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[[4-[2-(3-Methyl-2-pyridinyl)ethoxy]phenyl] methyl]-2,4-thiazolidinedione, commonly known as PPARγ agonist, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. PPARγ agonist is a member of the thiazolidinedione class of drugs that are used to treat type 2 diabetes.
Mécanisme D'action
PPARγ agonist works by activating the peroxisome proliferator-activated receptor gamma (PPARγ) in the body. PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity, decreased insulin resistance, and improved glucose uptake in the body.
Effets Biochimiques Et Physiologiques
PPARγ agonist has been shown to have several biochemical and physiological effects. It has been shown to decrease inflammation by inhibiting the production of pro-inflammatory cytokines. PPARγ agonist also has anti-tumor properties and has been shown to induce apoptosis in cancer cells. Additionally, it has been shown to improve insulin sensitivity, decrease insulin resistance, and reduce blood glucose levels in patients with type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
PPARγ agonist has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been extensively studied, and there is a significant amount of literature on its properties and potential therapeutic applications. However, there are also limitations to using PPARγ agonist in lab experiments. It can be toxic at high concentrations, and its effects on the body can be complex and difficult to interpret.
Orientations Futures
There are several future directions for research on PPARγ agonist. One direction is to explore its potential therapeutic applications in the treatment of Alzheimer's disease. PPARγ agonist has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease. Another direction is to investigate the effects of PPARγ agonist on the gut microbiome. There is evidence that PPARγ agonist may have a beneficial effect on the gut microbiome and may be useful in the treatment of inflammatory bowel disease. Finally, there is a need for further research on the safety and toxicity of PPARγ agonist, particularly in long-term use.
Méthodes De Synthèse
PPARγ agonist is synthesized by reacting 2-(3-Methyl-2-pyridinyl) ethanol with 4-bromo-benzyl bromide in the presence of potassium carbonate to form 4-[2-(3-Methyl-2-pyridinyl) ethoxy] benzyl bromide. This intermediate is then reacted with 5-methyl-2,4-thiazolidinedione in the presence of a palladium catalyst to form PPARγ agonist.
Applications De Recherche Scientifique
PPARγ agonist has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. PPARγ agonist has been used in the treatment of various diseases, including type 2 diabetes, obesity, cancer, and Alzheimer's disease.
Propriétés
Numéro CAS |
105355-33-7 |
|---|---|
Nom du produit |
5-[[4-[2-(3-Methyl-2-pyridinyl)ethoxy]phenyl] methyl]-2,4-thiazolidinedione |
Formule moléculaire |
C18H18N2O3S |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
5-[[4-[2-(3-methylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H18N2O3S/c1-12-3-2-9-19-15(12)8-10-23-14-6-4-13(5-7-14)11-16-17(21)20-18(22)24-16/h2-7,9,16H,8,10-11H2,1H3,(H,20,21,22) |
Clé InChI |
UFIIPYBZDKGWEI-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |
SMILES canonique |
CC1=C(N=CC=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



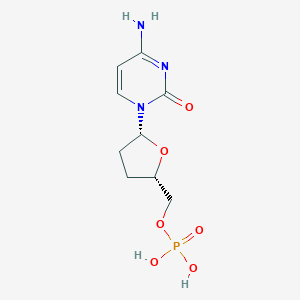
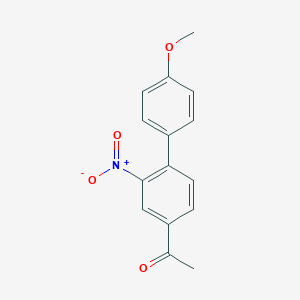
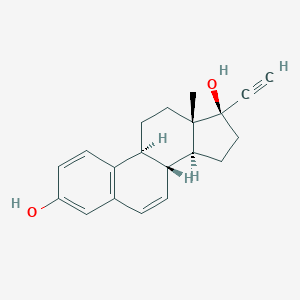
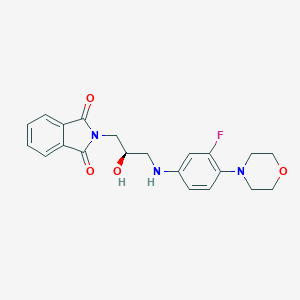
![2-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanal](/img/structure/B124949.png)
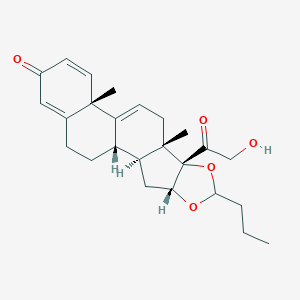
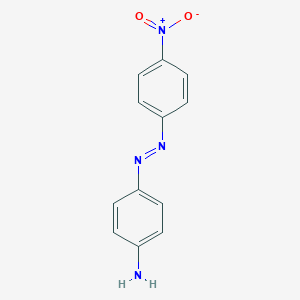

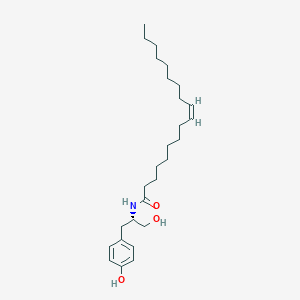
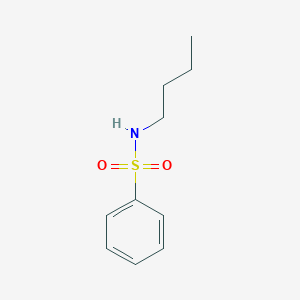
![2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid](/img/structure/B124964.png)
